4-[(E)-{2-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid
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Overview
Description
4-[(E)-{2-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable diketone or aldehyde precursor.
Hydrazone Formation: The triazole derivative is then reacted with a hydrazine derivative to form the hydrazone linkage.
Benzoic Acid Attachment: Finally, the hydrazone intermediate is coupled with a benzoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(E)-{2-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and hydrazone linkage allow the compound to form strong hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-1,2,4-triazole: This compound shares the triazole ring structure but lacks the hydrazone and benzoic acid moieties.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Another triazole derivative with different functional groups.
Uniqueness
4-[(E)-{2-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid is unique due to its combination of a triazole ring, hydrazone linkage, and benzoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H17N5O3 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[(E)-[(1,5-diphenyl-1,2,4-triazole-3-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C23H17N5O3/c29-22(26-24-15-16-11-13-18(14-12-16)23(30)31)20-25-21(17-7-3-1-4-8-17)28(27-20)19-9-5-2-6-10-19/h1-15H,(H,26,29)(H,30,31)/b24-15+ |
InChI Key |
BWEDFIQDCKKNNE-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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